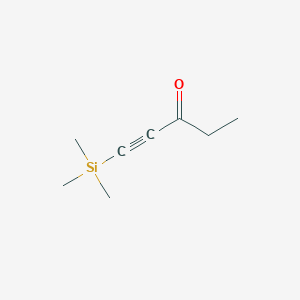
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one, also known as HMMI, is a cyclic imide compound that is widely used in scientific research. HMMI is a versatile compound that has a range of applications in various fields of research.
Applications De Recherche Scientifique
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has a range of applications in scientific research. It is commonly used as a cross-linking agent in the preparation of hydrogels and other biomaterials. This compound is also used in the synthesis of polymeric materials, which find applications in drug delivery, tissue engineering, and other biomedical applications. This compound has also been used in the synthesis of novel fluorescent probes that can be used for imaging and sensing applications.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is not fully understood. However, it is believed that this compound acts as a cross-linking agent by forming covalent bonds between molecules. This results in the formation of a three-dimensional network, which can enhance the mechanical properties of the material.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, it is important to note that this compound has not been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one in laboratory experiments is its ability to cross-link molecules. This can enhance the mechanical properties of the material and improve its stability. This compound is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using this compound is its low solubility in organic solvents. This can make it difficult to incorporate into certain materials.
Orientations Futures
There are several future directions for research on 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. One area of research is the development of new synthetic methods for this compound. This could lead to the development of more efficient and cost-effective methods for producing this compound. Another area of research is the study of this compound's effects on biological systems. This could lead to the development of new biomaterials and drug delivery systems. Additionally, research could be conducted on the use of this compound in environmental applications, such as the removal of heavy metals from contaminated water sources.
Conclusion:
In conclusion, this compound is a versatile compound that has a range of applications in scientific research. Its ability to cross-link molecules makes it a valuable tool in the preparation of biomaterials and other polymeric materials. While this compound has low toxicity and is considered safe for use in laboratory experiments, further research is needed to fully understand its biochemical and physiological effects. There are several future directions for research on this compound, including the development of new synthetic methods and the study of its effects on biological systems.
Méthodes De Synthèse
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one can be synthesized by the reaction of formaldehyde, glyoxylic acid, and glycine. The reaction takes place in the presence of an acid catalyst. The resulting compound is a white crystalline powder that is soluble in water and alcohol.
Propriétés
Numéro CAS |
18191-00-9 |
|---|---|
Formule moléculaire |
C6H12N2O5 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O5/c1-13-5-4(11)7(2-9)6(12)8(5)3-10/h4-5,9-11H,2-3H2,1H3 |
Clé InChI |
DDTMTHCUKRELBA-UHFFFAOYSA-N |
SMILES |
COC1C(N(C(=O)N1CO)CO)O |
SMILES canonique |
COC1C(N(C(=O)N1CO)CO)O |
Autres numéros CAS |
18191-00-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



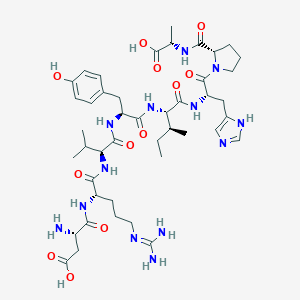
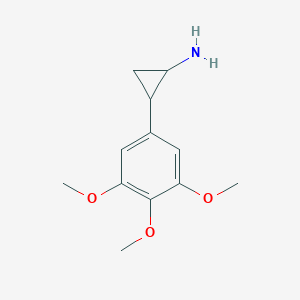
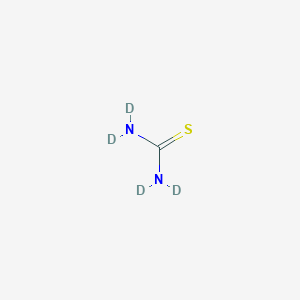
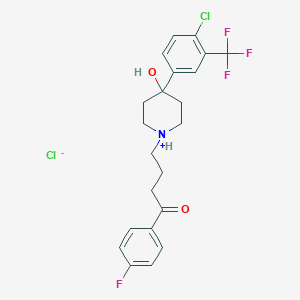
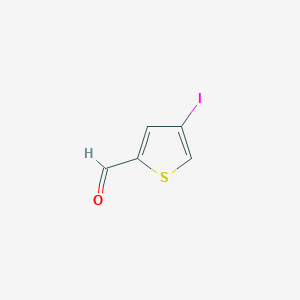
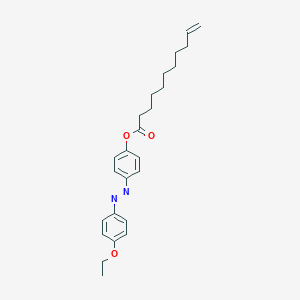
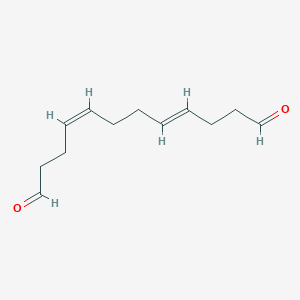
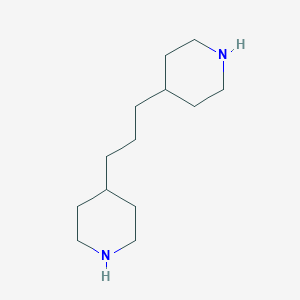



![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)

